molecular formula C11H14ClNO B2453527 N-butyl-3-chlorobenzamide CAS No. 35306-53-7

N-butyl-3-chlorobenzamide

Cat. No.: B2453527
CAS No.: 35306-53-7
M. Wt: 211.69
InChI Key: NKQOQWJDLCYELT-UHFFFAOYSA-N
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Description

N-butyl-3-chlorobenzamide: is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a butyl group and the benzene ring is substituted with a chlorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for preparing N-butyl-3-chlorobenzamide involves the direct condensation of 3-chlorobenzoic acid with butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-butyl-3-chlorobenzamide can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted benzene ring. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound, although specific conditions depend on the desired product.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzamides.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

  • N-butyl-3-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives with potential applications in pharmaceuticals and agrochemicals.

Biology and Medicine:

  • The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in these areas.

Industry:

  • In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N-butyl-3-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

  • N-butyl-2-chlorobenzamide
  • N-butyl-4-chlorobenzamide
  • N,N-dibutyl-3-chlorobenzamide

Comparison:

Properties

IUPAC Name

N-butyl-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQOQWJDLCYELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35306-53-7
Record name N-BUTYL-3-CHLOROBENZAMIDE
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